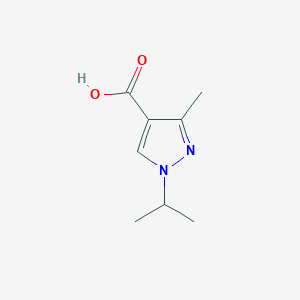

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

概要

説明

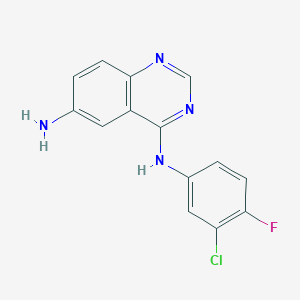

“1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones2. However, the specific synthesis process for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature32.

Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as crystallography and solid-state NMR4. However, the specific molecular structure analysis for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” is not readily available in the literature4.

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. However, the specific chemical reactions involving “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature5.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, and solubility. However, the specific physical and chemical properties for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature167.科学的研究の応用

-

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

- This compound is used in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

-

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .

- It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

- The specific methods of application or experimental procedures are not provided in the available resources .

- The results or outcomes obtained from the use of this compound are not specified in the available resources .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature17.

将来の方向性

The future directions of a chemical compound refer to potential applications and research directions. However, the specific future directions for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature8359.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.

特性

IUPAC Name |

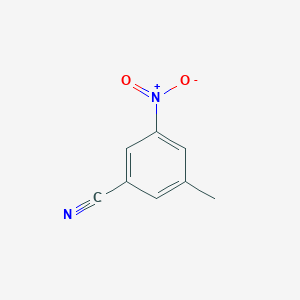

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)